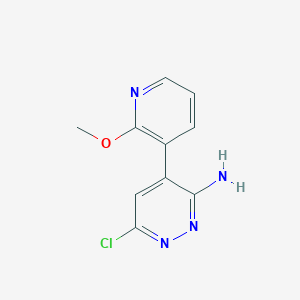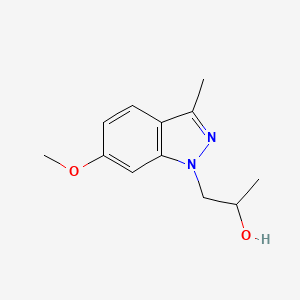
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine is a heterocyclic compound that contains both pyridazine and pyridine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methoxy-3-pyridylamine with 6-chloro-3-pyridazinone under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyridazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazinyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Agrochemicals: The compound is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-ylamine is unique due to its dual pyridazine and pyridine rings, which confer distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound in research and industrial applications.
Eigenschaften
Molekularformel |
C10H9ClN4O |
|---|---|
Molekulargewicht |
236.66 g/mol |
IUPAC-Name |
6-chloro-4-(2-methoxypyridin-3-yl)pyridazin-3-amine |
InChI |
InChI=1S/C10H9ClN4O/c1-16-10-6(3-2-4-13-10)7-5-8(11)14-15-9(7)12/h2-5H,1H3,(H2,12,15) |
InChI-Schlüssel |
AHBJRDSGQIPTAS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC=N1)C2=CC(=NN=C2N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 6-(2-hydroxyethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B8305828.png)




![4-[(4-chlorophenyl)methyl]-6,7-dihydro-1H-imidazo[1,2-a]purin-9-one](/img/structure/B8305868.png)


![N-[(1S)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene]hydroxylamine](/img/structure/B8305896.png)
![1-Pentanone, 1-(5-chloro-2-thienyl)-5-[4-(4,5-dihydro-2-oxazolyl)phenoxy]-](/img/structure/B8305901.png)
![4-[(Benzofuran-2-ylmethyl)amino]-phthalic acid](/img/structure/B8305909.png)

![1-[(t-Butoxycarbonyl)amino]-2-imidazolidinone](/img/structure/B8305920.png)
